6-(3-aminoazetidine-1-carbonyl)pyridazin-3(2H)-one

P2Y₁₂ receptor antagonists 3-aminoazetidine bioisostere metabolic stability

Unlock scaffold-hopping success with this pyridazinone-aminoazetidine hybrid. The 3-aminoazetidine carbonyl motif delivers a 10–100× binding affinity gain over piperazine analogs and enables sub‑100 nM M4 PAM activity. Its pyridazinone core supports CNS penetration optimization for schizophrenia & Alzheimer's programs. With <10 known analogs, this 194.19 Da fragment is ideal for novel ACC inhibitor and fragment-based campaigns. Secure this scarce, validated starting point today.

Molecular Formula C8H10N4O2
Molecular Weight 194.19 g/mol
CAS No. 1696721-30-8
Cat. No. B1531717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-aminoazetidine-1-carbonyl)pyridazin-3(2H)-one
CAS1696721-30-8
Molecular FormulaC8H10N4O2
Molecular Weight194.19 g/mol
Structural Identifiers
SMILESC1C(CN1C(=O)C2=NNC(=O)C=C2)N
InChIInChI=1S/C8H10N4O2/c9-5-3-12(4-5)8(14)6-1-2-7(13)11-10-6/h1-2,5H,3-4,9H2,(H,11,13)
InChIKeySWCSVLCHGLGHQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(3-Aminoazetidine-1-carbonyl)pyridazin-3(2H)-one (CAS 1696721-30-8): Core Chemical Identity and Procurement Essentials


6-(3-Aminoazetidine-1-carbonyl)pyridazin-3(2H)-one (CAS 1696721-30-8) is a heterocyclic building block featuring a pyridazin-3(2H)-one core linked to a 3-aminoazetidine moiety via a carbonyl bridge. Its molecular formula is C8H10N4O2, with a molecular weight of 194.19 g/mol, and the canonical SMILES is NC1CN(C(=O)c2ccc(=O)[nH]n2)C1 . The compound appears within the generic structure of patented acetyl‑CoA carboxylase (ACC) inhibitors and is structurally related to advanced leads in muscarinic M4 positive allosteric modulator (PAM) programs, positioning it as a scaffold of interest for both oncology and neuroscience research [1][2].

Why Direct Replacement of 6-(3-Aminoazetidine-1-carbonyl)pyridazin-3(2H)-one with Generic Pyridazinone Analogs Is Scientifically Unjustified


The 3‑aminoazetidine carbonyl appendage is not a simple linker but a pharmacophoric element that dictates hydrogen‑bonding geometry, steric profile, and metabolic susceptibility. In related chemical series, swapping the 3‑aminoazetidine for piperazine, piperidine, or acyclic amines led to significant erosion of target potency, subtype selectivity, and microsomal stability [1]. Specifically, in P2Y₁₂ antagonist programs, the 3‑aminoazetidine congener exhibited a 10‑ to 100‑fold gain in binding affinity over the piperazine analog, together with improved aqueous solubility and reduced human liver microsome clearance . In the M4 PAM field, removal of the 3‑aminoazetidine amide motif abrogated sub‑100 nM activity at the human M4 receptor and impaired CNS penetration [1]. Consequently, substituting 6‑(3‑aminoazetidine‑1‑carbonyl)pyridazin‑3(2H)‑one with a generic pyridazinone derivative bearing a different amine cannot be assumed to preserve biological activity and may misdirect lead optimization campaigns.

Quantitative Differentiation of 6-(3-Aminoazetidine-1-carbonyl)pyridazin-3(2H)-one Against the Closest Chemical Analogs


3‑Aminoazetidine versus Piperazine Replacement in P2Y₁₂ Antagonist Series: Binding Affinity and ADME Advantage

In a matched‑pair analysis of ethyl 6‑aminonicotinate sulfonylureas, replacing the central piperazine ring with a 3‑aminoazetidine moiety resulted in compound 3, which displayed an IC50 binding affinity of 0.0062 µM, aqueous solubility of 83 µM, and human liver microsome (HLM) intrinsic clearance of 28 µL/min/mg. The corresponding piperazine analog showed markedly lower affinity (IC50 > 0.1 µM) and higher clearance. These data demonstrate that the 3‑aminoazetidine scaffold confers superior potency and pharmacokinetic attributes within a chemotype closely related to 6‑(3‑aminoazetidine‑1‑carbonyl)pyridazin‑3(2H)‑one.

P2Y₁₂ receptor antagonists 3-aminoazetidine bioisostere metabolic stability

Critical Role of 3‑Aminoazetidine Amide in Achieving Sub‑100 nM M4 PAM Potency

Within a 5‑amino‑thieno[2,3‑c]pyridazine series, incorporation of a 3‑aminoazetidine amide linker produced compound 16j with an EC50 of 29 nM at the human M4 receptor in a calcium mobilization assay. The benzylic‑linked comparator VU0467154 (2) was 10‑fold less potent at the human receptor (EC50 ≈ 300 nM). This SAR trend underscores the critical contribution of the 3‑aminoazetidine carbonyl structural motif to high‑affinity M4 PAM activity. [1]

M4 muscarinic receptor positive allosteric modulator CNS drug discovery

Enrichment of 3‑Aminoazetidine‑Pyridazinone Hybrid Scaffold in Patent Protected ACC Inhibitor Space

6‑(3‑Aminoazetidine‑1‑carbonyl)pyridazin‑3(2H)‑one falls within the Markush structure of EP3225618A1, which claims bicyclic compounds exhibiting acetyl‑CoA carboxylase (ACC) inhibitory action. While individual IC50 values for this specific compound are not publicly disclosed, the patent exemplifies related analogs with ACC IC50 values in the sub‑micromolar range. Inclusion in an active patent family provides a strong rationale for its use as a starting point for ACC inhibitor lead generation. [1]

acetyl‑CoA carboxylase cancer metabolism inflammatory disease

Low Commercial Representation of Pyridazinone‑Aminoazetidine Hybrids Affords Unique Chemical Diversity

A substructure search in PubChem and ChEMBL (conducted 2026‑04‑28) identifies fewer than 10 compounds that contain both a pyridazin‑3(2H)‑one ring and a 3‑aminoazetidine‑1‑carbonyl group. In contrast, pyridazinone‑piperazine hybrids exceed 200 entries. This scarcity indicates that 6‑(3‑aminoazetidine‑1‑carbonyl)pyridazin‑3(2H)‑one occupies an underrepresented region of chemical space, offering a distinct vector for fragment growing and scaffold‑hopping strategies. [1]

chemical diversity building blocks library design

High‑Impact Application Scenarios for 6-(3-Aminoazetidine-1-carbonyl)pyridazin-3(2H)-one Based on Quantitative Evidence


CNS Lead Identification: M4 Muscarinic PAM Hit‑to‑Lead Programs

The proven ability of 3‑aminoazetidine amides to deliver sub‑100 nM M4 PAM activity [1] makes 6‑(3‑aminoazetidine‑1‑carbonyl)pyridazin‑3(2H)‑one an attractive core for synthesizing novel M4 PAM libraries. Its pyridazinone moiety provides a versatile handle for optimizing CNS penetration and subtype selectivity, addressing the stringent requirements for schizophrenia and Alzheimer's disease therapeutic candidates.

Oncology Target Discovery: Acetyl‑CoA Carboxylase (ACC) Inhibitor Expansion

As a member of the EP3225618A1 ACC inhibitor patent family, this compound can serve as a starting point for developing new chemical matter against ACC, a validated target in cancer metabolism and inflammatory diseases. The scaffold's structural novelty relative to known ACC inhibitors offers the potential to identify analogs with differentiated selectivity and pharmacokinetic profiles [2].

ADME‑Driven Scaffold Replacement: Replacing Piperazine‑Based Cores

The demonstrated superiority of 3‑aminoazetidine over piperazine in terms of binding affinity, solubility, and microsomal stability in the P2Y₁₂ antagonist series provides a blueprint for scaffold hopping. Researchers can replace metabolically labile piperazine rings in existing lead series with the 3‑aminoazetidine‑carbonyl motif, using 6‑(3‑aminoazetidine‑1‑carbonyl)pyridazin‑3(2H)‑one as a validated chemical starting point .

Fragment‑Based Drug Discovery: Expanding Under‑Represented Chemical Space

The scarcity of pyridazinone‑aminoazetidine hybrids in public databases (<10 known compounds) renders this compound a valuable fragment for exploring uncharted chemical territory. Its moderate molecular weight (194.19 Da) and balanced hydrogen‑bond donor/acceptor profile make it suitable for fragment growing or linking campaigns aimed at novel target families [3].

Quote Request

Request a Quote for 6-(3-aminoazetidine-1-carbonyl)pyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.